2-{[2-(4-morpholinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
2-{[2-(4-morpholinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a morpholine ring, a phenylethyl group, and a thiadiazolo-pyrimidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of solvents like ethanol or chloroform and catalysts such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are still under development, with current research focusing on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are being explored to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-morpholinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Employing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving halogenation or nitration reactions under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and organic solvents like dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
2-{[2-(4-morpholinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[2-(4-morpholinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Used in high-performance polymers.
2-(4-Morpholinyl)dithio)benzothiazole: Employed as a rubber vulcanization accelerator.
Bis(acetoxymethyl) 2,2’-({2-[2-(4-morpholinyl)-2-oxoethoxy]-4-nitrophenyl}imino)diacetate: Utilized in biochemical research.
Uniqueness
What sets 2-{[2-(4-morpholinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one apart is its unique combination of structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27N5O2S2 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
5-(2-morpholin-4-ylethylsulfanyl)-11-(2-phenylethyl)-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one |
InChI |
InChI=1S/C22H27N5O2S2/c28-20-18-16-26(8-6-17-4-2-1-3-5-17)9-7-19(18)23-21-27(20)24-22(31-21)30-15-12-25-10-13-29-14-11-25/h1-5H,6-16H2 |
InChI Key |
FSDCZCLVPCFTRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCCN4CCOCC4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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